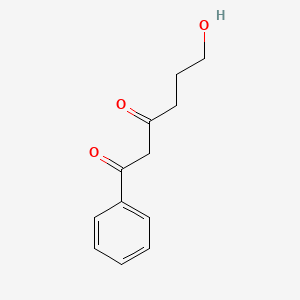

6-Hydroxy-1-phenylhexane-1,3-dione

Description

Contextualization within Beta-Diketone Chemistry Research

6-Hydroxy-1-phenylhexane-1,3-dione belongs to the class of organic compounds known as beta-diketones, or 1,3-diketones. This classification is due to the presence of two ketone functional groups separated by a single carbon atom. A key characteristic of beta-diketones is their existence as a mixture of keto and enol tautomers. This keto-enol tautomerism is a fundamental concept in organic chemistry, where the compound can exist in two interconvertible isomeric forms: the diketo form and the enol form, which contains a hydroxyl group adjacent to a carbon-carbon double bond. The equilibrium between these two forms is influenced by factors such as the solvent and the specific substituents on the molecule.

The synthesis of beta-diketones is often achieved through the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone. For asymmetrical beta-diketones like this compound, this reaction provides a versatile method for their preparation. The general reactivity of beta-diketones makes them valuable intermediates in various organic syntheses.

A significant feature of beta-diketones is their ability to act as bidentate ligands, forming stable complexes with a wide range of metal ions. The deprotonated enol form of the beta-diketone can chelate to a metal center through its two oxygen atoms. This property has led to extensive research into the coordination chemistry of beta-diketones and the application of their metal complexes in areas such as catalysis and materials science.

Overview of Current Research Significance and Academic Relevance

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from the broader importance of substituted beta-diketones. The presence of both a phenyl group and a terminal hydroxyl group in this compound suggests potential for a range of chemical modifications and applications.

The phenyl group influences the electronic properties and steric hindrance of the molecule, which can affect its reactivity and complex-forming ability. The hydroxyl group introduces a site for further functionalization, such as esterification or etherification, allowing for the synthesis of a variety of derivatives. These derivatives could be of interest in medicinal chemistry, where beta-diketone scaffolds are explored for their potential biological activities. The ability of beta-diketones to chelate metals is also relevant in the context of designing new catalysts or materials with specific electronic or magnetic properties.

The study of this compound and its potential derivatives contributes to the fundamental understanding of structure-activity relationships within the beta-diketone class. Further research is needed to fully elucidate the specific chemical properties and potential applications of this particular compound.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | sigmaaldrich.comnih.gov |

| Molecular Weight | 206.24 g/mol | sigmaaldrich.com |

| CAS Number | 23894-54-4 | sigmaaldrich.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI Key | ABRRTHDEPSSYPT-UHFFFAOYSA-N | nih.gov |

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, some information can be gleaned from chemical supplier databases.

| Technique | Data |

| ¹³C NMR | A ¹³C NMR spectrum is reportedly available from some suppliers, though the specific chemical shifts are not widely published. |

| HPLC | High-Performance Liquid Chromatography (HPLC) data is available from some commercial sources. |

| LC-MS | Liquid Chromatography-Mass Spectrometry (LC-MS) data is available from some commercial sources. |

The interpretation of these spectra would provide valuable information on the molecular structure and purity of the compound. For instance, the ¹H and ¹³C NMR spectra would confirm the presence of the phenyl, hexane (B92381), hydroxyl, and diketone moieties, and could provide insight into the keto-enol tautomeric equilibrium. The mass spectrum would confirm the molecular weight of the compound.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1-phenylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRRTHDEPSSYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376905 | |

| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23894-54-4 | |

| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 6 Hydroxy 1 Phenylhexane 1,3 Dione

Classical and Established Synthetic Routes

Traditional methods for synthesizing 1,3-diketones have been well-established and widely used for decades. These routes often involve condensation reactions and acylations, providing reliable pathways to the target molecule.

Aldol (B89426) Condensation Followed by Oxidation Approaches

One potential, though less direct, strategy for the synthesis of 1,3-diketones involves an aldol condensation followed by an oxidation step. This approach would first construct the carbon skeleton and then introduce the second carbonyl group. For instance, the aldol reaction between a methyl ketone and an aldehyde can furnish a β-hydroxy ketone. Subsequent oxidation of the secondary alcohol would then yield the desired 1,3-diketone. While a versatile method for generating β-hydroxy ketones, its application to 1,3-diketone synthesis is contingent on the selective oxidation of the newly formed alcohol without affecting other sensitive functional groups in the molecule.

Recent developments have focused on improving the efficiency and selectivity of such oxidation reactions. For example, copper-catalyzed methods using TEMPO as a radical initiator have been developed for the oxidative cleavage of the α-methylene group in 1,3-diketones to form 1,2-diketones, showcasing the reactivity of this class of compounds to oxidation. rsc.org

Friedel-Crafts Acylation Based Methods

Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds involving an aromatic ring. In the context of synthesizing 6-Hydroxy-1-phenylhexane-1,3-dione, this method could be envisioned to introduce the benzoyl group to a pre-functionalized hexane (B92381) chain. A plausible route would involve the acylation of benzene (B151609) with a derivative of 6-hydroxyhexane-1,3-dione, although protecting the hydroxyl group and the dione (B5365651) functionality would be critical to prevent side reactions. More commonly, Friedel-Crafts acylation is used to prepare one of the ketone precursors which is then used in a subsequent condensation reaction.

Claisen Condensation Approaches for Linear 1,3-Diketones

The Claisen condensation is the most classical and widely employed method for the synthesis of 1,3-diketones. nih.gov This reaction involves the base-promoted condensation between a ketone and an ester to form a β-dicarbonyl compound. organic-chemistry.org For the synthesis of this compound, a crossed Claisen condensation would be utilized. This typically involves the reaction of acetophenone (B1666503) with an ester derivative of 4-hydroxybutanoic acid.

The choice of base is crucial for the success of the Claisen condensation. Common bases include sodium ethoxide, sodium amide, and sodium hydride. organic-chemistry.org The use of stronger bases often leads to higher yields. organic-chemistry.org The reaction is driven by the formation of a highly stabilized enolate of the resulting β-diketone. organic-chemistry.org A general process for preparing linear 1,3-diketones via Claisen condensation involves reacting a ketone with an ester in the presence of an alkali metal hydride or alcoholate in a solvent mixture, often containing dimethyl sulfoxide (B87167). google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Acetophenone | Ethyl 4-hydroxybutanoate | Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO)/Inert Solvent | This compound |

| Acetophenone | Methyl 4-hydroxybutanoate | Sodium Ethoxide (NaOEt) | Ethanol | This compound |

Modern and Sustainable Synthetic Methodologies

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and green alternative to traditional organic synthesis. nih.gov The use of enzymes offers high selectivity and mild reaction conditions. nih.gov For the synthesis of 1,3-diketones, a notable biocatalytic approach involves the use of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolase (B8822740) from Yersinia pseudotuberculosis (YpYerE). nih.govresearchgate.net This enzyme can catalyze the formation of 1,3-diketones. researchgate.net

Another biocatalytic strategy involves cascade reactions. For example, a one-pot biosynthesis of 1,6-hexanediol (B165255) from cyclohexane (B81311) has been developed using a de novo designed cascade biocatalysis system in E. coli. rsc.orgresearchgate.net This demonstrates the potential for creating multi-enzyme systems to produce valuable chemicals from simple precursors under mild conditions. rsc.orgresearchgate.net Such a system could potentially be adapted for the synthesis of hydroxylated diketones.

| Biocatalyst | Substrates | Key Features |

| YpYerE (aldolase) | Aldehydes and pyruvate (B1213749) derivatives | Green chemistry, high selectivity nih.govresearchgate.net |

| Engineered E. coli consortia | Cyclohexane | One-pot, multi-step synthesis under mild conditions rsc.orgresearchgate.net |

Continuous Flow Synthesis Techniques and Scalability

Continuous flow chemistry has gained significant traction as a method for chemical synthesis due to its enhanced safety, efficiency, and scalability. scispace.com This technique involves pumping reagents through a reactor where mixing and reaction occur continuously. The large surface-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to improved reaction control and often higher yields in shorter reaction times compared to batch processes. scispace.com

The synthesis of various organic molecules, including pyridone derivatives from 1,3-dicarbonyl precursors, has been successfully demonstrated in continuous flow systems. scispace.com These systems facilitate a smoother transition from laboratory-scale synthesis to industrial production. scispace.com The application of continuous flow technology to the synthesis of this compound could offer a safer and more scalable production method. rsc.orgresearchgate.net For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been efficiently achieved using a continuous-flow process, highlighting the technology's potential for fine chemical synthesis. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Often longer | Typically shorter (e.g., < 10 min) scispace.com |

| Heat & Mass Transfer | Less efficient | Highly efficient scispace.com |

| Scalability | Can be challenging | Generally more straightforward scispace.com |

| Safety | Higher risk with hazardous materials | Minimized contact with hazardous substances scispace.com |

Electrochemical Oxidative Decarboxylation for Diketone Synthesis

Electrochemical methods present a green and efficient alternative for the synthesis of diketones. rsc.org This approach often involves the oxidative decarboxylation of suitable precursors, such as disubstituted malonic acids. nih.gov The process generates radical species from carboxylic acids under mild conditions, avoiding the need for harsh chemical oxidants. nih.govgre.ac.uk

The general mechanism involves the deprotonation of a carboxylic acid, followed by oxidation at the anode to form a carboxyl radical. This radical then undergoes decarboxylation to produce a carbon radical, which can be further oxidized to a carbocation. nih.gov Subsequent reaction with a nucleophile can then lead to the desired product. In the context of diketone synthesis, this methodology can be applied to precursors that, upon decarboxylation and further transformation, yield the 1,3-dione functionality. ulb.ac.be

For instance, the electrolysis of disubstituted malonic acids in the presence of an alcohol like methanol (B129727) can lead to the formation of dimethoxy ketals. These ketals can then be readily hydrolyzed to the corresponding ketones in a one-pot procedure by treatment with aqueous acid. nih.gov This strategy offers a versatile route to various diketones. ulb.ac.be

Optimization Parameters in this compound Synthesis

The successful synthesis of this compound hinges on the careful control of several key parameters.

Critical Reagent Selection and Stoichiometry

The choice of starting materials and their molar ratios significantly impacts the yield and purity of the final product. For syntheses involving Claisen condensation, the selection of the base and the stoichiometry of the reactants are crucial. For example, in the synthesis of cyclohexane-1,3-dione derivatives, preparing the enolate of acetone (B3395972) at low temperatures using sodium hydride (NaH) in either neat or solvent conditions has proven effective. organic-chemistry.org The stoichiometry of the base relative to the carbonyl compounds must be carefully optimized to promote the desired condensation and minimize side reactions.

Control of Reaction Conditions (Temperature, Time, Solvent)

Reaction parameters such as temperature, duration, and the choice of solvent play a pivotal role in the outcome of the synthesis. Low temperatures are often employed during the formation of reactive intermediates like enolates to prevent side reactions. organic-chemistry.org The reaction time needs to be sufficient for the reaction to proceed to completion, but excessive time can lead to the formation of byproducts.

The solvent system is another critical factor. The cyclization of cyanoacetamide with 1,3-diketones to form pyridones has been studied in various solvents, including the use of phase-transfer catalysts. researchgate.net The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.

Enantioselective Synthesis Strategies for this compound Derivatives

The synthesis of chiral derivatives of this compound with high enantiomeric purity is a significant area of research, driven by the importance of enantiomerically pure compounds in various applications.

Chiral Catalyst Application in Asymmetric Induction

Asymmetric catalysis using chiral catalysts is a powerful tool for establishing stereocenters with high enantioselectivity. youtube.com Chiral catalysts, such as those derived from transition metals or organic molecules, can create a chiral environment that favors the formation of one enantiomer over the other. youtube.comnih.gov For instance, the asymmetric alkylation of imines has been achieved with high enantioselectivity using chiral catalysts. nih.gov In the context of diketones, chiral catalysts can be employed in reactions such as asymmetric hydrogenation or alkylation to produce enantioenriched products. acs.org The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of these transformations. koreascience.kr

Kinetic Resolution Methodologies

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.orgnih.gov The less reactive enantiomer is left behind in an enantioenriched form. wikipedia.org

Enzymes are particularly effective catalysts for kinetic resolutions due to their high stereoselectivity. wikipedia.org For example, lipases have been successfully used in the kinetic resolution of racemic alcohols and their derivatives through acylation reactions. wikipedia.orgwikipedia.org The efficiency of a kinetic resolution is often described by the selectivity factor (s), with higher values indicating better separation of the enantiomers. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over classical kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org In DKR, the racemization of the starting material occurs concurrently with the kinetic resolution, continuously replenishing the faster-reacting enantiomer. wikipedia.org This requires careful tuning of the racemization and resolution steps.

Table of Reaction Parameters and Outcomes:

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Ref. |

| Asymmetric Hydrogenation | Rh/Ph-BPE | 4,4-disubstituted 2,5-cyclohexadienone | Chiral 2-cyclohexenone | up to 97% | - | acs.org |

| Kinetic Resolution (Acylation) | Planar-chiral DMAP | Racemic diol | Enantioenriched diol and diacetate | 98% (diol), 99% (diacetate) | 43% (diol), 39% (diacetate) | wikipedia.org |

| Dynamic Kinetic Resolution | Lipase and Ruthenium catalyst | Racemic chlorohydrin | (S)-acetate | 97% | - | wikipedia.org |

Mechanistic Investigations of Chemical Reactivity and Derivatization Pathways of 6 Hydroxy 1 Phenylhexane 1,3 Dione

Fundamental Reaction Types and Associated Mechanisms

The reactivity of 6-Hydroxy-1-phenylhexane-1,3-dione is governed by the interplay of its three key functional moieties. Understanding the characteristic reactions of each provides a framework for predicting its chemical behavior.

Oxidation Pathways of the Hydroxyl Group

The primary hydroxyl group in this compound is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.orgwikipedia.org The oxidation to an aldehyde represents a partial oxidation, while further oxidation leads to the corresponding carboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their mildness and selectivity, minimizing over-oxidation to the carboxylic acid, particularly when the reaction is performed in the absence of water. wikipedia.orgmasterorganicchemistry.com The general mechanism for these oxidations involves the formation of a chromate (B82759) ester or a related intermediate, followed by an E2-like elimination to form the carbon-oxygen double bond. masterorganicchemistry.com

For the complete oxidation to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are typically employed in the presence of water. wikipedia.orgmasterorganicchemistry.comkhanacademy.org The reaction proceeds through the intermediate aldehyde, which is then hydrated to a gem-diol that is further oxidized. wikipedia.org

Table 1: General Oxidation Reactions of Primary Alcohols

| Transformation | Reagent Examples | Product | General Observations |

| Partial Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Aldehyde | Milder conditions, often anhydrous, to prevent over-oxidation. wikipedia.orgmasterorganicchemistry.com |

| Full Oxidation | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Stronger oxidizing agents and aqueous conditions promote the formation of the carboxylic acid. wikipedia.orgkhanacademy.org |

Reduction Reactions of Carbonyl Moieties

The 1,3-dicarbonyl system of this compound can undergo reduction of one or both carbonyl groups. The presence of the existing hydroxyl group can influence the stereochemical outcome of the reduction of the β-dicarbonyl portion, potentially leading to the formation of syn- or anti-1,3-diols. rsc.orgyoutube.com

Reagents such as sodium borohydride (B1222165) (NaBH₄) can reduce the diketone to a mixture of diols. rsc.org The stereoselectivity of this reduction can be significantly enhanced by the use of directing groups or chiral auxiliaries. For instance, the reduction of β-hydroxyketones can be directed by the existing hydroxyl group through chelation with a Lewis acid, leading to a cyclic intermediate that favors hydride attack from a specific face. youtube.com The Narasaka-Prasad reduction, for example, employs a boron chelating agent to achieve syn-selective reduction of β-hydroxyketones. youtube.com Conversely, other methods have been developed for anti-selective reductions.

The presence of an aromatic carbonyl group, as in this compound, is crucial for achieving high diastereoselectivity in some protein-mediated reductions. For example, the reduction of similar 1,3-diketones and β-hydroxyketones with sodium borohydride in the presence of bovine serum albumin (BSA) has been shown to produce anti-1,3-diols with high diastereomeric excess. rsc.org

Table 2: Stereoselective Reduction of β-Hydroxyketones (Analogous Systems)

| Reaction Type | Reagent/System | Predominant Product Stereochemistry | Mechanistic Feature |

| Syn-selective reduction | Narasaka-Prasad Reduction (e.g., Bu₂BOMe, NaBH₄) | syn-1,3-diol | Boron chelation forms a six-membered ring intermediate, directing hydride attack. youtube.com |

| Anti-selective reduction | Evans-Saksena Reduction (e.g., Me₄NBH(OAc)₃) | anti-1,3-diol | Intramolecular hydride delivery from a tethered borohydride. youtube.com |

| Albumin-directed reduction | NaBH₄ / Bovine Serum Albumin | anti-1,3-diol | The protein environment dictates the stereochemical outcome of the reduction of the aromatic carbonyl. rsc.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. This group directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comlibretexts.org The diketone side chain, being electron-withdrawing, would have a deactivating effect on the ring; however, the powerful activating effect of the hydroxyl group is expected to dominate the regiochemical outcome of the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Due to the high activation by the hydroxyl group, these reactions can often be carried out under milder conditions than those required for benzene (B151609) itself. byjus.com For instance, halogenation of phenols can often proceed without a Lewis acid catalyst. byjus.com

Table 3: Common Electrophilic Aromatic Substitution Reactions on Phenols

| Reaction | Reagents | Typical Products |

| Nitration | Dilute HNO₃ | ortho- and para-Nitrophenol derivatives. byjus.com |

| Halogenation | Br₂ in a non-polar solvent | ortho- and para-Bromophenol derivatives. byjus.com |

| Sulfonation | Concentrated H₂SO₄ | ortho- and para-Hydroxybenzenesulfonic acid derivatives. |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | ortho- and para-Alkylphenol derivatives. |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | ortho- and para-Hydroxyarylketone derivatives. |

Keto-Enol Tautomerism Dynamics and Influence on Reactivity

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comorientjchem.org The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the carbon-carbon double bond with the carbonyl group. In the case of 1-phenyl-β-diketones, the enol form where the double bond is in conjugation with the phenyl ring is generally favored due to the extended π-system. stackexchange.com This extended conjugation provides additional stability.

The keto-enol equilibrium is solvent-dependent, with non-polar solvents typically favoring the hydrogen-bonded enol form, while polar, protic solvents can disrupt the intramolecular hydrogen bond and may favor the keto form to a greater extent. masterorganicchemistry.com The presence of the enol tautomer is crucial for many reactions of β-dicarbonyl compounds, as the enol and its corresponding enolate are the nucleophilic species in reactions such as alkylations and acylations at the α-carbon.

Table 4: Factors Influencing Keto-Enol Equilibrium in β-Diketones

| Factor | Influence on Enol Content | Rationale |

| Intramolecular H-bonding | Increase | Formation of a stable six-membered ring. masterorganicchemistry.com |

| Conjugation | Increase | Extended π-system provides resonance stabilization. stackexchange.com |

| Solvent Polarity | Decrease in polar, protic solvents | Disruption of intramolecular hydrogen bonding by solvent molecules. masterorganicchemistry.com |

| Substitution at α-carbon | Decrease | Steric hindrance can destabilize the planar enol form. orientjchem.org |

Derivatization Strategies for Structural Modification

The diverse reactivity of this compound allows for a range of derivatization strategies to modify its structure and, consequently, its properties.

Formation of Various Substituted Phenyl Derivatives

Building upon the principles of electrophilic aromatic substitution, a variety of substituents can be introduced onto the phenyl ring of this compound. The strong activating and ortho-, para-directing nature of the hydroxyl group is the primary determinant of the regioselectivity of these reactions. byjus.com

For example, nitration with dilute nitric acid would be expected to yield a mixture of 6-hydroxy-1-(2-nitrophenyl)hexane-1,3-dione and 6-hydroxy-1-(4-nitrophenyl)hexane-1,3-dione. Similarly, bromination in a non-polar solvent would likely produce the corresponding ortho- and para-bromo derivatives. By careful selection of reagents and reaction conditions, it is possible to achieve selective functionalization of the aromatic ring. Advanced strategies in organic synthesis, such as the use of directing groups or specific catalysts, can further enhance the regioselectivity of these transformations on phenolic compounds. nih.gov

Synthesis of Hydroxylated Diol Derivatives

The 1,3-dicarbonyl moiety of this compound is a prime target for reduction to form the corresponding 1,3-diol derivatives. The stereochemical outcome of this reduction—yielding either syn- or anti-diols—is highly dependent on the choice of reducing agent and reaction conditions. Such stereocontrol is critical in synthetic chemistry for producing specific diastereomers.

The reduction of β-hydroxyketones and 1,3-diketones can be directed to selectively produce anti-1,3-diols. One effective method involves the use of sodium borohydride (NaBH₄) in the presence of a protein like bovine serum albumin (BSA). In this system, the diketone is thought to bind to the albumin in its enol form, leading to a highly stereoselective reduction that yields anti-diols with high diastereomeric excess. The presence of an aromatic group, such as the phenyl group in this compound, is often essential for this protein-directed stereoselectivity.

Conversely, the synthesis of syn-1,3-diols can be achieved with excellent diastereoselectivity using different reagent systems. A notable method involves the reduction of 1,3-diketones with a borane-pyridine complex (BH₃−pyridine) in the presence of titanium tetrachloride (TiCl₄). This protocol has demonstrated broad applicability for various diketones, including those with aromatic frameworks, and consistently produces high yields of the syn-diol product.

Another approach involves chelation-controlled reductions. While highly effective for 1,2-diols, the reduction of β-hydroxy ketones to 1,3-diols using reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has shown poor diastereoselectivity.

| Reagent System | Typical Solvent | Primary Stereoisomer | Reported Selectivity (d.e. or ratio) | Reference |

|---|---|---|---|---|

| NaBH₄ / Albumin | Aqueous Acetonitrile | anti-Diol | Up to 96% d.e. | acs.org |

| BH₃−pyridine / TiCl₄ | Dichloromethane | syn-Diol | Excellent (e.g., >95:5 syn:anti) | rsc.org |

| Red-Al | Toluene / Dichloromethane | Poor Selectivity | ~2:1 dr for β-hydroxy ketones | rsc.org |

Introduction of Halogenated Moieties and Derivatives

The carbon atom situated between the two carbonyl groups (the α-carbon or C2 position) in 1,3-diketones is highly acidic and readily forms an enolate. This reactivity allows for facile electrophilic substitution, providing a direct pathway to introduce halogen atoms. The resulting α-halo-β-diketones are versatile synthetic intermediates.

A common and effective method for the α-halogenation of 1,3-dicarbonyl compounds involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.netmasterorganicchemistry.comnih.gov The reaction mechanism, particularly under acidic conditions, proceeds through the acid-catalyzed formation of an enol intermediate. masterorganicchemistry.com This enol then acts as a nucleophile, attacking the electrophilic halogen of the N-halosuccinimide to yield the α-halogenated product. masterorganicchemistry.com

Various catalytic systems have been developed to enhance the efficiency and selectivity of these reactions. For instance, Lewis acids like magnesium perchlorate (B79767) (Mg(ClO₄)₂) can catalyze the mild and rapid monobromination of 1,3-diketones with NBS. nih.gov Another innovative system uses sub-stoichiometric amounts of titanium halides (TiX₄, where X = Cl, Br) with an oxidant like hydrogen peroxide (H₂O₂) to generate the halogenating agent in situ. organic-chemistry.org This method is rapid, efficient, and avoids halogenation of other sensitive positions, such as aromatic rings. organic-chemistry.org For substrates less prone to enolization, an acid catalyst like p-toluenesulfonic acid (PTSA) can be employed to facilitate the reaction. researchgate.net

| Halogenating System | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| NBS / p-Toluenesulfonic acid (PTSA) | Solvent-free or MeCN | α-Bromo-1,3-diketone | Effective for less enolized ketones. | researchgate.net |

| NCS / Acid Catalyst (e.g., H⁺) | Various | α-Chloro-1,3-diketone | Proceeds via an enol intermediate. | ucla.eduwikipedia.org |

| Bromodimethylsulfonium bromide (BDMS) | 0–5 °C or RT, CH₂Cl₂ | α-Bromo-1,3-diketone | High yields, no catalyst needed, regioselective monobromination. | acs.org |

| TiCl₄ / H₂O₂ | Acetonitrile (MeCN) | α-Chloro-1,3-diketone | Rapid (<5s), high yield, self-titrating color change. | organic-chemistry.org |

Diazo Transfer Reactions from Beta-Diketone Precursors

The active methylene (B1212753) group of 1,3-diketones can be converted into a diazo group (-C=N₂) through a process known as a diazo transfer reaction. chem-station.com This transformation provides access to α-diazo-β-diketones, which are exceptionally useful precursors for generating metal carbenoids or for use in cycloaddition reactions. rsc.orgchem-station.com

The most common method for this transformation is the Regitz diazo transfer. chem-station.comwikipedia.org The mechanism involves the reaction of the 1,3-diketone with a sulfonyl azide (B81097), most commonly p-toluenesulfonyl azide (tosyl azide, TsN₃), in the presence of a weak base like triethylamine. wikipedia.orgyoutube.com The base deprotonates the active methylene carbon to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen atom of the azide. wikipedia.orgyoutube.com Subsequent elimination of the sulfonamide anion yields the stable α-diazo-1,3-diketone product. wikipedia.org

While tosyl azide is highly effective, other reagents have been developed to simplify product purification or improve safety, including methanesulfonyl azide (MsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA). orgsyn.orgorgsyn.org For this compound, this reaction would yield 2-diazo-6-hydroxy-1-phenylhexane-1,3-dione, a valuable intermediate for further synthetic elaboration. In some cases, the diazo transfer can be part of a tandem reaction sequence where the resulting 2-diazo-1,3-diketone undergoes further transformations, such as C-C bond cleavage. acs.orgorganic-chemistry.org

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, which contains a terminal hydroxyl group and two electrophilic carbonyl centers, is perfectly suited for intramolecular cyclization. Such reactions, typically promoted by acid or base, lead to the formation of heterocyclic structures.

Given the positions of the functional groups (hydroxyl at C6, carbonyls at C1 and C3), two primary cyclization pathways are possible. The nucleophilic oxygen of the C6-hydroxyl group can attack either the C1-carbonyl or the C3-carbonyl.

Attack at C1-Carbonyl: An attack on the phenyl-substituted carbonyl at the C1 position would result in the formation of a seven-membered ring.

Attack at C3-Carbonyl: An attack on the C3-carbonyl would lead to the formation of a five-membered ring.

Thermodynamic and kinetic principles, often summarized by Baldwin's rules, generally favor the formation of five- and six-membered rings over seven-membered rings. Therefore, the intramolecular cyclization of this compound is expected to preferentially form a five-membered ring. The product of this acid-catalyzed cyclization would be a substituted 3(2H)-furanone. organic-chemistry.orguoc.gr The mechanism involves protonation of the C3-carbonyl oxygen, which enhances its electrophilicity. The C6-hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and dehydration (loss of a water molecule) yield the final furanone product. This type of cyclization of γ-hydroxy ketones is a well-established route to substituted furanone cores. organic-chemistry.orgacs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Hydroxy 1 Phenylhexane 1,3 Dione and Its Derivatives

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com It provides precise data on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for understanding the molecule's structure. For 6-Hydroxy-1-phenylhexane-1,3-dione, this technique can unequivocally establish its solid-state conformation and intermolecular packing.

The prerequisite for any X-ray diffraction analysis is the availability of high-quality single crystals. The process of obtaining such crystals often requires meticulous optimization of various parameters. For organic molecules like this compound, several standard protocols are employed:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

Solvent/Vapor Diffusion: The compound is dissolved in a good solvent, and this solution is placed in a sealed container with a vial of a "poor" solvent (an anti-solvent in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.

The choice of solvent is critical and often involves screening a range of options with varying polarities. Optimization strategies may involve adjusting the temperature, concentration, and the rate of solvent evaporation or diffusion to control the nucleation and growth phases, aiming for a single, well-ordered crystal of appropriate size. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal diffracts the X-rays into a specific pattern of reflections, which are collected by a detector. The intensity and position of these reflections are used to determine the electron density map of the molecule and, consequently, its atomic structure. researchgate.netresearchgate.net

The refinement process involves fitting a theoretical model of the molecule to the experimental diffraction data. This is an iterative process where atomic positions and other parameters are adjusted to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be as low as possible for a good fit. mdpi.comresearchgate.net

Below is a hypothetical table of crystal data and structure refinement parameters for the enol tautomer of this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C12H14O3 |

| Formula weight | 206.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.54(1) Å, b = 5.88(1) Å, c = 21.32(2) Å, β = 98.5(1)° |

| Volume | 1058.1(2) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.293 Mg/m³ |

| Reflections collected | 9341 |

| Independent reflections | 2398 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

β-Diketones, such as this compound, typically exist as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-ring. nih.gov This phenomenon, known as resonance-assisted hydrogen bonding (RAHB), significantly influences the molecule's structure and chemical properties. acs.orgsciepub.com

X-ray crystallography provides direct evidence for this interaction by precisely measuring the distances between the atoms involved. orgchemres.org In the enol tautomer of this compound, a short distance (typically < 2.6 Å) between the enolic oxygen and the carbonyl oxygen (O-H···O) would confirm the presence of a strong intramolecular hydrogen bond. wustl.edu The delocalization of π-electrons within the O=C-C=C-OH fragment, a key feature of RAHB, can also be validated by observing the bond lengths, which are expected to be intermediate between typical single and double bonds. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers detailed structural information in solution, where molecules are often more dynamic. emory.edu It is an indispensable tool for confirming the carbon skeleton, identifying functional groups, and determining the connectivity of atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete structural assignment of this compound. slideshare.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. docbrown.info The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the aromatic protons, the aliphatic chain protons, and the hydroxyl proton. A very downfield signal for the enolic proton (δ > 15 ppm) is characteristic of the strong intramolecular hydrogen bond. researchgate.net

2D NMR: For complex structures, 2D NMR techniques are essential to establish definitive atomic connections. huji.ac.illibretexts.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the proton spin systems throughout the hexane (B92381) chain. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, assigning each proton to its attached carbon atom. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule, for instance, linking the phenyl ring to the hexane chain via the carbonyl group.

The following table presents plausible ¹H and ¹³C NMR data for the dominant enol tautomer of this compound in a solvent like CDCl₃.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | 185.5 | - | - |

| 2 | 97.2 | 5.95 (s, 1H) | C-1, C-3, C-4 |

| 3 | 195.8 | - | - |

| 4 | 45.1 | 2.65 (t, 2H, J=7.4) | C-2, C-3, C-5, C-6 |

| 5 | 36.8 | 1.70 (m, 2H) | C-4, C-6 |

| 6 | 67.5 | 3.85 (t, 1H, J=6.5) | C-4, C-5 |

| 1' | 135.0 | - | - |

| 2'/6' | 127.3 | 7.95 (d, 2H, J=7.5) | C-1, C-4' |

| 3'/5' | 128.8 | 7.48 (t, 2H, J=7.5) | C-1', C-5'/C-3' |

| 4' | 133.5 | 7.55 (t, 1H, J=7.5) | C-2'/C-6' |

| Enol-OH | - | 16.1 (br s, 1H) | C-2, C-3 |

The carbon at position 6 in this compound is a stereogenic center. Determining its absolute configuration (R or S) is a critical aspect of its complete structural elucidation. Advanced NMR methods are often employed for this purpose, especially when crystallographic data is unavailable. rsc.orgresearchgate.net

One powerful technique is the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). rsc.org The hydroxyl group at C-6 can be esterified with both (R)- and (S)-MTPA to form diastereomeric esters. The differing spatial arrangement of the bulky phenyl group of the MTPA moiety relative to the substituents around the stereocenter in the two diastereomers causes measurable differences in the chemical shifts (Δδ = δS - δR) of nearby protons in the ¹H NMR spectra. By analyzing the pattern of these chemical shift differences, the absolute configuration at C-6 can be determined. acs.org This method provides a reliable means of assigning stereochemistry directly in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₂H₁₄O₃, the theoretical exact mass can be calculated. This experimentally determined accurate mass provides a high degree of confidence in the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Theoretical Exact Mass | 206.0943 g/mol |

| Nominal Mass | 206 g/mol |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is a sophisticated technique used to further probe the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a molecular fingerprint.

The fragmentation of β-dicarbonyl compounds is often influenced by their keto-enol tautomerism. mdpi.com The fragmentation pathways can help to identify the different structural components of the molecule. For this compound, key fragmentation patterns would involve cleavages at the bonds adjacent to the carbonyl groups and the loss of small neutral molecules.

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [M-H₂O]⁺• | C₁₂H₁₂O₂ | 188 |

| [M-C₃H₇O]⁺ | C₉H₇O₂ | 147 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: This table represents a predicted fragmentation pattern. Actual experimental data may show variations.

Infrared (IR) Spectroscopy for Functional Group Analysis and Tautomerism Studies

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for characterizing the carbonyl (C=O) and hydroxyl (O-H) groups, and for investigating the keto-enol tautomeric equilibrium. orientjchem.orgrsc.org

β-Diketones like this compound can exist as an equilibrium mixture of the diketo form and two enol forms. The enol form is often stabilized by intramolecular hydrogen bonding, which gives rise to distinct features in the IR spectrum.

The IR spectrum of the diketo form would show a characteristic strong absorption band for the C=O stretching of the two ketone groups. In contrast, the enol form would exhibit a broad O-H stretching band due to the intramolecular hydrogen bond, and a C=O stretching band at a lower frequency compared to the diketo form due to conjugation. The presence of both sets of bands in the IR spectrum would confirm the existence of the keto-enol tautomerism.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Tautomeric Form | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | Both | 3500-3200 (broad) |

| O-H stretch (enol) | Enol | 3200-2500 (very broad) |

| C-H stretch (aromatic) | Both | 3100-3000 |

| C-H stretch (aliphatic) | Both | 3000-2850 |

| C=O stretch (diketo) | Diketo | ~1730 and ~1710 |

| C=O stretch (enol, conjugated) | Enol | ~1640-1580 |

| C=C stretch (enol) | Enol | ~1600-1540 |

| C-O stretch (alcohol) | Both | ~1260-1000 |

Note: The exact positions of the absorption bands can be influenced by the solvent and the physical state of the sample.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a versatile tool in chemistry for studying molecular properties and reaction dynamics.

Geometry optimization using DFT methods is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Functionals such as B3LYP or M06-2X combined with basis sets like 6-311+G(d,p) or TZVP are commonly employed for this purpose. nih.gov The optimized geometry provides a realistic model of the molecule's stable conformation. nih.gov

Once the geometry is optimized, an electronic structure analysis can be performed. This reveals key information about the molecule's reactivity and properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the frontier orbitals—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For molecules with a β-diketone structure, the oxygen atoms and the π-system are often identified as electron-donor sites and are susceptible to electrophilic attack. nih.gov

| Parameter | Description | Typical Application to this compound |

| Optimized Geometry | The lowest-energy 3D structure of the molecule. | Provides accurate bond lengths and angles for the most stable conformer. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates regions with high electron density, likely sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. nih.gov |

β-dicarbonyl compounds like this compound can exist in equilibrium between keto and enol tautomeric forms. DFT calculations are highly effective in predicting the relative stabilities of these tautomers. By calculating the total electronic energy of each optimized tautomer, the thermodynamically preferred form can be identified. For similar 1,3-diones, studies have shown that the enolic form often prevails due to the formation of a stable six-membered ring via intramolecular hydrogen bonding and the creation of a conjugated system. researchgate.net

For this compound, DFT can be used to compare the energies of the diketo form against the possible enol forms. The calculations, often performed considering solvent effects using models like the Polarizable Continuum Model (PCM), can predict the equilibrium constant between the tautomers. researchgate.net

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability | Rationale |

| Dione (B5365651) | Two C=O groups at positions 1 and 3. | Less Stable | Lacks the stabilization from conjugation and intramolecular H-bonding. |

| Enol (1,3-enol) | C=C double bond between C2-C3 and an OH group at C3. | More Stable | Stabilized by conjugation of the C=C bond with the remaining carbonyl and the phenyl ring, plus a strong intramolecular hydrogen bond. researchgate.net |

| Enol (1,2-enol) | C=C double bond between C1-C2 and an OH group at C1. | Moderately Stable | Conjugation with the phenyl ring provides some stability, but may be less favored than the 1,3-enol. |

DFT is a powerful tool for investigating the pathways of chemical reactions, including their kinetics and thermodynamics. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate. mdpi.com

For a molecule like this compound, DFT could be used to elucidate its synthesis mechanism, such as the Claisen condensation reaction often used to form β-dicarbonyls. It could also be applied to understand its antioxidant activity by modeling its reaction with free radicals, determining which hydrogen atom is most easily abstracted (e.g., from the hydroxyl group or the α-carbon) by calculating the bond dissociation enthalpies (BDEs). researchgate.net Functionals like M06-2X and MPW1K are often chosen for their accuracy in calculating kinetic parameters. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity.

Molecular docking programs calculate a score, often expressed as a binding energy in kcal/mol, that estimates the binding affinity between the ligand and the protein target. A more negative score typically indicates a stronger, more favorable interaction. For derivatives of 1,3-diones, this technique has been used to predict their inhibitory potential against various enzymes. mdpi.com For example, related cyclohexane-1,3-dione compounds have been docked into the active site of p-Hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants, and c-Met kinase, a target in cancer therapy. mdpi.comnih.gov The calculated binding affinities often correlate well with experimentally measured inhibitory concentrations (e.g., IC₅₀ values). nih.gov

| Protein Target (Example) | Ligand Class | Typical Binding Energy (kcal/mol) | Biological Significance |

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Cyclohexane-1,3-diones | -6.0 to -9.0 | Inhibition of this enzyme leads to herbicidal activity. mdpi.com |

| c-Met Kinase | Tetrahydrobenzo[b]thiophene-triazines | -7.0 to -9.5 | Inhibition of this kinase is a strategy for anticancer agents. nih.gov |

| Penicillin-Binding Proteins | Chalcones | -7.0 to -8.0 | Inhibition is linked to antibacterial activity. nih.gov |

| Bcr-Abl Oncogene | 4H-Chromone derivatives | -8.0 to -10.0 | Inhibition is a strategy for treating leukemia. nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. Visual inspection of the docked pose allows for the identification of key non-covalent interactions. researchgate.net

For this compound, the following interactions would be anticipated:

Metal Chelation: The 1,3-dione moiety is a well-known bidentate chelator of metal ions. In enzymes like HPPD, this group is critical for coordinating with the Fe²⁺ ion in the active site, which is essential for inhibitory activity. mdpi.com

Hydrogen Bonding: The hydroxyl group and the carbonyl oxygen atoms can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with polar amino acid residues such as serine, threonine, or glutamine. nih.gov

Pi-Pi Stacking/Hydrophobic Interactions: The phenyl ring can engage in favorable pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The hexane chain can form hydrophobic (van der Waals) interactions with nonpolar residues in the binding pocket. nih.gov

Analysis of these interaction profiles is crucial for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity for the target protein. nih.gov

Computational and Theoretical Chemistry Approaches for 6 Hydroxy 1 Phenylhexane 1,3 Dione

In the realm of medicinal chemistry and drug design, computational and theoretical chemistry have emerged as indispensable tools for elucidating the behavior of molecules at an atomic level. For a compound like 6-Hydroxy-1-phenylhexane-1,3-dione, these methods provide profound insights into its structural stability, dynamic properties, and chemical reactivity. This understanding is crucial for predicting its interactions within biological systems and for guiding the synthesis of more potent and selective derivatives.

Exploration of Biological and Pharmacological Activities of 6 Hydroxy 1 Phenylhexane 1,3 Dione and Its Analogs

Enzyme Inhibition Studies and Mechanisms

While specific enzyme inhibition studies on 6-hydroxy-1-phenylhexane-1,3-dione are not extensively documented in publicly available literature, the broader class of 1,3-dione containing compounds has been the subject of significant research. A notable target for analogous compounds, particularly triketone herbicides, is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com HPPD is a crucial enzyme in the biosynthesis of plastoquinone (B1678516), which is essential for photosynthesis and carotenoid production in plants. mdpi.com The inhibitory action of these compounds leads to a reduction in the plastoquinone pool, ultimately causing herbicidal effects. mdpi.com

The mechanism of inhibition for these triketone compounds typically involves the 2-acyl-cyclohexane-1,3-dione moiety. frontiersin.org This structural feature is critical for binding to the active site of the HPPD enzyme. mdpi.com Analogs of this compound, such as various 2-acyl-cyclohexane-1,3-diones, have been synthesized and tested for their inhibitory activity on plant HPPD. mdpi.com

Assessment of Antimicrobial Properties

Information regarding the specific antimicrobial properties of this compound is limited. However, the general class of dione (B5365651) compounds has been investigated for a variety of biological activities. Further research would be necessary to fully assess the antimicrobial potential of this specific compound and its analogs against a range of bacterial and fungal strains.

Investigation of Potential Therapeutic Effects in Pharmaceutical Development

The structural motif of cyclohexane-1,3-dione is found in various compounds with therapeutic potential. For instance, derivatives of cyclohexane-1,3-dione have been explored as potential agents for non-small-cell lung carcinoma (NSCLC). nih.gov These studies often involve quantitative structure-activity relationship (QSAR) modeling and in silico ADME-Tox property assessments to identify promising candidates for drug design. nih.gov The versatility of the indane-1,3-dione scaffold, a related structure, has been demonstrated in applications ranging from bioactivity to bioimaging. nih.gov The potential therapeutic applications for this compound would likely be guided by screening its activity against various biological targets.

Mechanisms of Action at the Molecular Level

The biological activity of this compound is intrinsically linked to its molecular structure and the functional groups it contains. The interplay of its hydroxy and phenyl groups dictates its interactions with biological macromolecules.

Role of Hydroxy Group in Hydrogen Bonding Interactions with Biomolecules

The terminal hydroxy group in this compound is capable of acting as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is crucial for its interaction with the active sites of enzymes and receptors. nih.gov In many biological systems, hydrogen bonds are fundamental to molecular recognition and the stability of ligand-receptor complexes. nih.govnih.gov The presence of a hydroxyl group can significantly influence the binding affinity and specificity of a molecule. For example, in studies of other compounds, the presence or absence of a hydroxyl group can dramatically alter inhibitory activity. rsc.org

Phenyl Group Participation in Hydrophobic Interactions and Receptor Modulation

The phenyl group of this compound contributes to the molecule's hydrophobic character. Hydrophobic interactions are a primary driving force in the binding of ligands to many proteins and receptors, where non-polar residues create hydrophobic pockets. nih.gov The phenyl group can engage in π-π stacking interactions with aromatic amino acid residues within a receptor's binding site, further stabilizing the complex. nih.gov The modulation of hydrophobic interactions, influenced by nearby functional groups, can significantly impact the strength of these binding events. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the chemical features that govern their biological activity. For cyclohexane-1,3-dione derivatives targeting the HPPD enzyme, a 1,3-dione feature was found to be essential for inhibitory activity. mdpi.com

Research on 2-acyl-cyclohexane-1,3-diones has shown that the length of the alkyl side chain is a critical determinant of inhibitory potency. mdpi.com For instance, one study found that a C11 alkyl side chain was optimal for the inhibition of HPPD. mdpi.com Modifications to the cyclohexane (B81311) ring, such as the introduction of a double bond or additional hydroxy or methyl groups, generally led to a decrease in HPPD inhibiting activity. mdpi.com

Quantitative structure-activity relationship (QSAR) models have been developed for various cyclohexane-1,3-dione derivatives to predict their biological activity based on physicochemical and electronic structural features. frontiersin.orgnih.gov These models have demonstrated a strong correlation between the structure and the inhibitory activity of these compounds. nih.gov

Table of Investigated Cyclohexane-1,3-dione Analogs and their Activity

| Compound Series | Key Structural Features | Observed Activity/Finding | Reference |

| 2-Acyl-cyclohexane-1,3-diones | Varied alkyl side chain length | Optimal inhibition of HPPD with a C11 alkyl chain. | mdpi.com |

| 2-Acyl-cyclohexane-1,3-diones | Modifications on the cyclohexane ring | Presence of double bonds, or extra hydroxy/methyl groups decreased HPPD inhibition. | mdpi.com |

| Cyclohexane-1,3-dione Derivatives | General scaffold | Strong correlation found between structure and inhibitory activity against NSCLC cell lines. | nih.gov |

| 2-(aryloxyacetyl)cyclohexane-1,3-diones | Aryloxyacetyl group at position 2 | 3D-QSAR models established a strong correlation between structure and HPPD inhibitory activity. | frontiersin.org |

Impact of Specific Functional Groups (Hydroxyl, Phenyl) on Biological Activity

The biological activity of a molecule is profoundly influenced by its constituent functional groups. In this compound, the hydroxyl (-OH) and phenyl (-C₆H₅) groups are expected to be key determinants of its pharmacological profile.

The phenyl group , a bulky, hydrophobic moiety, also plays a crucial role. The presence of a phenyl ring can create an electron-withdrawing inductive effect, which influences the acidity or basicity of nearby functional groups and, consequently, affects the molecule's absorption and distribution characteristics. nih.gov The substitution pattern on the phenyl ring itself is a well-known factor in determining toxicity and biological activity. researchgate.net In the context of dicarbonyl compounds, structures featuring phenyl groups, such as 1,3-diaryl-2-propen-1-ones (chalcones), are extensively studied for their potent anticancer activities. nih.gov The hydrophobic nature of the phenyl group can facilitate passage through cellular membranes and promote interactions with hydrophobic pockets in target proteins.

Comparative Analysis of Structural Analogs and Their Activity Profiles

To understand the potential of this compound, it is valuable to compare it with its structural analogs that share the 1,3-dione core. Variations in the scaffold and substituent groups lead to diverse biological activity profiles.

Cyclohexane-1,3-dione derivatives have been widely synthesized and evaluated as anticancer agents. scirp.org These compounds exhibit cytotoxicity against a range of cancer cell lines, including non-small-cell lung cancer (NSCLC), by inhibiting receptor tyrosine kinases like c-Met, EGFR, and VEGFR-2. nih.govacs.org Quantitative structure-activity relationship (QSAR) studies have revealed a strong correlation between the physicochemical and electronic features of these analogs and their inhibitory activity. nih.govmdpi.com

Isoindoline-1,3-dione derivatives represent another class of analogs with significant biological activities, including analgesic, antimicrobial, and antiproliferative effects. mdpi.comresearchgate.net For instance, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic activity 1.6 times higher than metamizole (B1201355) sodium. mdpi.com SAR analysis of these compounds indicated that increasing lipophilicity and introducing halogen atoms can enhance their antiproliferative and antimicrobial activities. researchgate.net

1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives , which share the 1-phenyl-1,3-dione skeleton, have demonstrated potent cytotoxic effects against breast cancer cells (MCF-7). nih.govnih.gov Research has shown that the addition of a tertiary amine side chain to this scaffold improves cytotoxic efficacy, highlighting the importance of specific substitutions in tuning the biological profile. nih.gov

The table below provides a comparative overview of the activity profiles of these dione analogs.

| Analog Class | Core Structure | Key Biological Activities | Mechanism/Target Examples | Reference(s) |

| Cyclohexane-1,3-diones | Cyclohexane ring with two carbonyls | Anticancer (NSCLC), Herbicidal | Inhibition of receptor tyrosine kinases (c-Met, EGFR), HPPD inhibition | nih.govacs.orgmdpi.com |

| Isoindoline-1,3-diones | Fused aromatic and pyrrolidine (B122466) rings | Analgesic, Antimicrobial, Anticancer | Not fully elucidated, involves apoptosis induction | mdpi.comresearchgate.net |

| 1,3-Diphenylpropan-1-ones | Acyclic dione with phenyl groups | Anticancer (Breast Cancer) | Induction of apoptosis | nih.govnih.gov |

Advanced Methodologies in Biological Activity Assessment

Evaluating the biological activity of compounds like this compound requires sophisticated techniques to elucidate their mechanisms of action at the molecular level.

DNA Interaction Studies and Their Relevance to Drug Action

Deoxyribonucleic acid (DNA) is a primary target for many therapeutic agents, especially in cancer chemotherapy. Understanding how a compound interacts with DNA is crucial for drug design and development. The binding of a molecule to DNA can occur through several mechanisms, including irreversible covalent binding (metal coordination) or reversible non-covalent interactions such as intercalation (inserting between base pairs), groove binding (fitting into the major or minor groove), and electrostatic interactions with the phosphate (B84403) backbone. nih.gov

Advanced biophysical techniques are employed to study these interactions. Circular Dichroism (CD) spectroscopy is particularly useful for detecting conformational changes in DNA upon ligand binding. The characteristic CD spectrum of the B-form of DNA, which is predominant under physiological conditions, is altered when a molecule binds. nih.govnih.gov For example, the binding of some agents can induce a transition from the B-form to the Ψ-form, a condensed state of DNA. nih.gov Isothermal Titration Calorimetry (ITC) provides thermodynamic data on the binding event, revealing the enthalpy and entropy of the interaction, which helps to understand the forces driving the binding process. nih.gov While direct studies on this compound are not available, research on other small molecules shows that DNA-binding drugs can interfere with DNA condensation either by competing for binding sites (intercalators) or through allosteric mechanisms (groove binders). nih.gov

Research on Cytotoxicity and Apoptosis Induction

A key aspect of pharmacological assessment, particularly for potential anticancer agents, is the evaluation of cytotoxicity and the ability to induce apoptosis (programmed cell death).

The cytotoxicity of dione derivatives is frequently tested against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov Numerous studies have demonstrated that derivatives of cyclohexane-1,3-dione and isoindoline-1,3-dione possess significant cytotoxic effects against various cancers. scirp.orgacs.orgresearchgate.net

The cytotoxic action of many chemotherapeutic agents is linked to their ability to induce apoptosis. nih.gov DNA damage is a common trigger for apoptosis. oncotarget.com This process is tightly regulated by a network of proteins. For instance, DNA-damaging agents can upregulate the expression of pro-apoptotic proteins like Noxa. Noxa then specifically interacts with the anti-apoptotic protein MCL-1, leading to its phosphorylation, ubiquitination, and subsequent degradation by the proteasome. This degradation of MCL-1 is a critical step for the initiation of apoptosis. oncotarget.com The study of these molecular pathways provides insight into how a compound exerts its cytotoxic effects and its potential as a targeted therapeutic.

The following table summarizes cytotoxicity data for various structural analogs of 1,3-diones.

| Compound/Analog | Cell Line(s) | Activity (IC₅₀) | Key Findings | Reference(s) |

| Isoindoline-1,3-dione derivative (Compound 3) | Leishmania tropica | 0.0478 µmol/mL | More effective than the standard drug Glucantime. Activity enhanced by lipophilicity. | researchgate.net |

| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) | MCF-7 (Breast Cancer) | < 1 µM | Showed high cytotoxic activity, more potent than Tamoxifen. | nih.gov |

| 1-(4-methoxyphenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-(phenylthio)propan-1-one (4f) | MCF-7 (Breast Cancer) | < 1 µM | Exhibited strong cytotoxic effects on the cancer cell line. | nih.gov |

| 6-hydroxy-flavanone oleate (B1233923) conjugate | PC3 (Prostate Cancer) | IC₅₀ < 100 µM | Conjugation with oleic acid increased cytotoxicity compared to the parent flavanone. | nih.gov |

| 7-hydroxy-flavone oleate conjugate | PC3 (Prostate Cancer) | IC₅₀ < 100 µM | Conjugation with oleic acid and stearic acid showed the most evident cytotoxic effect. | nih.gov |

Applications of 6 Hydroxy 1 Phenylhexane 1,3 Dione in Catalysis and Complex Molecule Synthesis

Hypothetical Role as a Versatile Building Block in Advanced Organic Synthesis

The structure of 6-Hydroxy-1-phenylhexane-1,3-dione, featuring a phenyl ring, a β-diketone system, and a terminal hydroxyl group, suggests its potential as a multifunctional building block in organic synthesis. The β-diketone moiety can undergo a variety of reactions, including alkylations, acylations, and condensations, allowing for the introduction of diverse substituents. The presence of a hydroxyl group offers a site for further functionalization, such as etherification, esterification, or oxidation to an aldehyde or carboxylic acid. This dual reactivity could, in principle, allow for the stepwise or orthogonal elaboration of the molecule, making it a valuable precursor for complex target structures.

Postulated Utilization as a Reagent in Diverse Chemical Transformations

The chemical functionalities within this compound suggest its potential use in a range of chemical transformations. The acidic nature of the methylene (B1212753) group between the two carbonyls makes it a candidate for use as a nucleophile in various carbon-carbon bond-forming reactions. For instance, it could participate in Knoevenagel or Michael addition reactions. The hydroxyl group could be employed as a directing group in certain catalytic reactions or could be transformed into a leaving group to facilitate substitution or elimination reactions.

Theoretical Intermediate in the Synthesis of Complex Molecules and Scaffolds

The bifunctional nature of this compound makes it a theoretical intermediate for the synthesis of more complex molecular architectures.

Potential in the Synthesis of Natural Product Analogs and Derivatives

While no direct synthesis of natural product analogs using this compound has been reported, its structural motifs are present in various natural products. The phenyl and hydroxylated alkyl chain are common features in many biologically active molecules. By leveraging the reactivity of the β-diketone, it is conceivable that this compound could serve as a starting material for the synthesis of analogs of natural products containing these fragments. For example, the hydroxyl group could be used to append the molecule to other complex fragments, or the diketone could be used to construct a core ring system.

Precursor for the Theoretical Construction of Heterocyclic Compound Libraries

The 1,3-dicarbonyl moiety is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.net Reactions with hydrazines, ureas, or other binucleophiles can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic systems. mdpi.comresearchgate.net The presence of the hydroxyl group on the side chain of this compound could allow for the generation of a library of heterocyclic compounds with a functionalized side chain, which could be further modified to explore structure-activity relationships in medicinal chemistry.

Speculative Potential in Transition Metal Catalysis, e.g., Formation of Beta-Diketone Complexes

Beta-diketones are renowned for their ability to form stable chelate complexes with a wide range of transition metals. researchgate.netmdpi.com These metal complexes have found applications in various catalytic processes. Although there is no specific literature on the transition metal complexes of this compound, it is reasonable to assume that it would form stable complexes through the two oxygen atoms of the diketone moiety. The properties of these hypothetical complexes, such as their solubility, stability, and catalytic activity, would be influenced by the phenyl and hydroxyl-containing side chain. These complexes could potentially be explored as catalysts for reactions such as oxidations, reductions, or cross-coupling reactions.

Future Research Directions and Unaddressed Challenges in 6 Hydroxy 1 Phenylhexane 1,3 Dione Studies

Development of Novel and Green Chemistry Synthetic Routes

Future research should prioritize the development of novel synthetic strategies that offer higher yields, reduced reaction times, and milder conditions. An important advantage of some existing processes for similar compounds is the requirement for relatively low reaction temperatures, which is an economically and environmentally beneficial factor. google.com However, there is still room for improvement.

Key areas for future investigation include:

Catalyst Development: Exploring alternative, more environmentally benign catalysts to replace traditional strong bases. This could include solid acid or base catalysts that can be easily recovered and reused, minimizing waste.

Solvent Selection: The use of dimethyl sulfoxide (B87167) (DMSO) has been noted in similar reactions. google.com Future work should investigate greener solvent alternatives, such as bio-derived solvents or supercritical fluids, to reduce the environmental impact.

Process Optimization: A move towards one-pot syntheses or continuous flow processes could significantly enhance efficiency and scalability.

| Research Area | Current Approach | Proposed Future Direction |

| Catalysis | Strong bases (e.g., Sodium Methylate) | Heterogeneous acid/base catalysts, Biocatalysts (e.g., lipases) |

| Solvents | Methanol (B129727), Dimethyl Sulfoxide (DMSO) | Water, Supercritical CO2, Bio-based solvents (e.g., Cyrene) |

| Process | Batch reaction | Continuous flow synthesis, One-pot multi-step reactions |

Comprehensive Elucidation of Biological Action Pathways and Off-Target Effects

While direct biological studies on 6-Hydroxy-1-phenylhexane-1,3-dione are limited, research on analogous compounds, such as those with a p-tolyl substituent, has indicated potential for biological activity. This suggests that this compound may also possess interesting pharmacological properties. A major unaddressed challenge is the comprehensive characterization of its biological effects.

Future research must focus on systematically screening the compound for a range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects. Once a promising activity is identified, the subsequent challenge will be to elucidate the precise mechanism of action. It is believed that the biological effects of similar diketones are mediated through interactions with specific molecular targets like enzymes or receptors.